tert-Butyl 3-oxocyclobutanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-oxocyclobutanecarboxylate can be synthesized through the reaction of cyclobutanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanecarboxylates.
Scientific Research Applications
tert-Butyl 3-oxocyclobutanecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-oxocyclobutanecarboxylate exerts its effects involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways .
Comparison with Similar Compounds
- tert-Butyl 3-oxocyclopentanecarboxylate
- tert-Butyl 3-oxocyclohexanecarboxylate
- tert-Butyl 3-oxocycloheptanecarboxylate
Comparison: tert-Butyl 3-oxocyclobutanecarboxylate is unique due to its four-membered ring structure, which imparts different reactivity and stability compared to its five, six, and seven-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications where ring strain and reactivity are advantageous .
Biological Activity
tert-Butyl 3-oxocyclobutanecarboxylate (CAS Number: 145549-76-4) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound is synthesized through various methods, often involving cyclobutane derivatives. A notable synthesis method involves using acetone, bromine, and malononitrile as raw materials, with ethanol and DMF as solvents. The yield of this synthesis is reported to be between 52% to 68%, with a purity of approximately 99% .
Chemical Properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₄O₃ |
Molecular Weight | 170.21 g/mol |
Density | 1.1 g/ml |
Boiling Point | 230.4 ± 33 °C (predicted) |
Flash Point | 93.36 °C |
Refractive Index | 1.473 |
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as a pharmacological agent.
Antitumor Activity
Research indicates that derivatives of cyclobutane compounds can exhibit significant antitumor properties. For instance, compounds similar to this compound have been linked to the inhibition of specific cancer cell lines, suggesting a mechanism that may involve the disruption of cellular proliferation pathways .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been noted to inhibit certain kinases that play a role in cancer progression and inflammation . This inhibition can lead to reduced cell growth and survival in malignant cells.
Case Studies
- Anticancer Properties : A study published in Cancer Research demonstrated that compounds structurally related to this compound significantly inhibited the growth of prostate cancer cells in vitro. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications .
- Enzyme Activity : In another investigation focusing on enzyme inhibition, this compound was tested against several kinases involved in cancer signaling pathways. The results indicated a substantial decrease in kinase activity, leading to apoptosis in treated cancer cells .
Toxicity and Safety Profile
The safety profile of this compound indicates moderate toxicity levels with specific target organ toxicity noted for respiratory irritation and skin corrosion . It is classified under various categories for potential health hazards, necessitating careful handling and assessment during laboratory use.
Properties
IUPAC Name |
tert-butyl 3-oxocyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYZTGTQXDUQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437438 | |
Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145549-76-4 | |
Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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